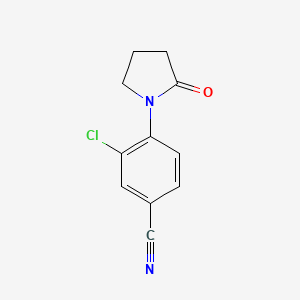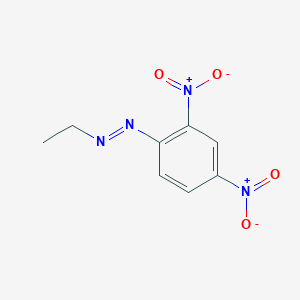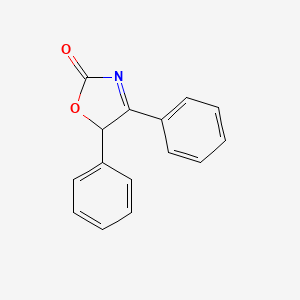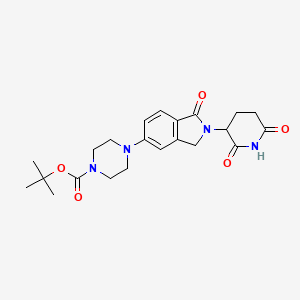
5-Chloro-2-iodobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-iodobenzimidamide is a chemical compound that belongs to the class of benzimidamides It is characterized by the presence of both chlorine and iodine atoms attached to a benzimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodobenzimidamide typically involves the halogenation of benzimidamide derivatives. One common method includes the iodination of 5-chloro-2-aminobenzimidazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-iodobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzimidamides, which can have different functional groups such as alkyl, aryl, or heterocyclic moieties.
Aplicaciones Científicas De Investigación
5-Chloro-2-iodobenzimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting ion channels and receptors.
Biological Research: The compound is studied for its potential inhibitory effects on specific enzymes and proteins, making it useful in biochemical assays.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-iodobenzimidamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or ion channels by binding to their active sites. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-aminobenzimidazole: A precursor in the synthesis of 5-Chloro-2-iodobenzimidamide.
5-Chloro-2-iodobenzoic acid: Another halogenated benzimidazole derivative with different functional groups.
5-Chloro-2-guanidinobenzimidazole: A compound with similar structural features but different biological activities.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide enhanced properties compared to other similar compounds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H6ClIN2 |
|---|---|
Peso molecular |
280.49 g/mol |
Nombre IUPAC |
5-chloro-2-iodobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClIN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) |
Clave InChI |
ITRSWKROFLRHQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,5-Trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12435072.png)





![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)


![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)


